7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Overview
Description
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound that belongs to the benzazepine class This compound is characterized by a seven-membered ring containing nitrogen and bromine atoms
Mechanism of Action
Target of Action
They have been found to exhibit antibacterial activity , act as sodium channel blockers , and inhibit squalene synthase , among other actions.
Mode of Action
For instance, some benzazepines can inhibit the function of certain enzymes or block ion channels, thereby altering cellular functions .
Biochemical Pathways
Given the known actions of benzazepines, it can be inferred that this compound may influence several biochemical pathways, including those involved in bacterial growth, ion transport, and lipid metabolism .
Result of Action
Based on the known actions of benzazepines, it can be inferred that this compound may have various effects, such as inhibiting bacterial growth, blocking sodium channels, and inhibiting squalene synthase .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the bromination of 2,3,4,5-tetrahydro-1H-1-benzazepine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3,4,5-tetrahydro-1H-1-benzazepine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepinone derivatives, while substitution reactions can produce a variety of functionalized benzazepines .
Scientific Research Applications
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as hypertension and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-1-benzazepine: Lacks the bromine atom, making it less reactive in certain chemical reactions.
7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine: Contains a fluorine atom, leading to different chemical and biological properties.
Uniqueness
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJIXWJKZNGFLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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